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Compound of Interest

Compound Name: Pruvonertinib

Cat. No.: B15612036

For Immediate Release

This guide provides an objective comparison of the published research findings for
Pruvonertinib (also known as YK-029A), a third-generation epidermal growth factor receptor
(EGFR) tyrosine kinase inhibitor (TKI), against other therapeutic alternatives for non-small cell
lung cancer (NSCLC) with specific EGFR mutations. The information is intended for
researchers, scientists, and drug development professionals to facilitate an independent
validation of Pruvonertinib's performance based on available preclinical and early clinical
data.

Executive Summary

Pruvonertinib (YK-029A), developed by Suzhou Puhe Biopharma, is an oral, irreversible, and
highly selective EGFR-TKI targeting multiple EGFR mutation subtypes, including the T790M
resistance mutation and exon 20 insertion (ex20ins) mutations.[1] Preclinical and Phase |
clinical data suggest that Pruvonertinib has a favorable safety profile and demonstrates
significant anti-tumor efficacy, particularly in treatment-naive patients with EGFR ex20ins
mutant NSCLC.[1][2] This guide will compare these findings with data from other approved and
investigational therapies for similar indications, namely Mobocertinib and Amivantamab, as well
as the established third-generation EGFR inhibitor, Osimertinib.

Mechanism of Action and Signaling Pathway
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EGFR is a receptor tyrosine kinase that, upon activation by ligands such as EGF, triggers
downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT
pathways. These pathways are crucial for regulating cell proliferation, survival, and
differentiation. In NSCLC, activating mutations in the EGFR gene lead to constitutive activation
of these pathways, driving tumorigenesis.

Pruvonertinib, like other EGFR-TKIs, functions by binding to the ATP-binding site of the EGFR
kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of
downstream signaling. This leads to the suppression of cancer cell proliferation and induction
of apoptosis.[3] Pruvonertinib is designed to be highly selective for mutant forms of EGFR,
including T790M and ex20ins, while sparing wild-type EGFR, which is expected to result in a
better safety profile.[1][4]
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Caption: EGFR Signaling Pathway and TKI Inhibition. (Within 100 characters)
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Comparative Performance Data
Preclinical Efficacy

The following table summarizes the in vitro antiproliferative activity of Pruvonertinib (YK-029A)
compared to Osimertinib in various NSCLC cell lines.

EGFR Pruvonertinib . L
. . Osimertinib
Cell Line Mutation (YK-029A) Reference
GI50 (nM)
Status GI50 (nM)
A431 Wild-Type 237 - [4]
PC-9 exon 19 del 7.2 - [4]
HCC827 exon 19 del 3.4 - [4]
H1975 L858R, T790M 12 - [4]
Ba/F3 exon 20 ins 69 - [4]

GI50: 50% growth inhibition concentration.

In a gefitinib-resistant H1975-derived xenograft model, orally administered Pruvonertinib at 5,
10, and 20 mg/kg achieved tumor growth inhibition rates of 93%, 103%, and 111%,
respectively.[4]

Clinical Efficacy in EGFR ex20ins NSCLC

The tables below compare the preliminary clinical efficacy of Pruvonertinib with other TKiIs in
patients with NSCLC harboring EGFR exon 20 insertion mutations.

Table 1: Efficacy in Treatment-Naive Patients
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Trial mPFS Referenc
Drug ORR (%) DCR (%)
(Phase) (months) e
Pruvonertin
ib (YK- Phase | 26 73.1 92.3 9.3 2]
029A)
Amivantam
ab + PAPILLON
153 - 11.4 [5]
Chemother  (Phase Ill)
apy
Chemother  PAPILLON
- 6.7 [5]
apy (Phase 1)
Table 2: Efficacy in Platinum-Pretreated Patients
. mDOR mPFS mOS
Trial ORR Referen
Drug (months (months (months
(Phase) (%) ce
) ) )
Mobocert
i Phase I/l 114 28 17.5 7.3 24.0 [6]
ni
, CHRYSA
Amivanta
LIS 81 40 11.1 8.3 22.8 [7]
mab
(Phase 1)
ECOG-
Osimertin ~ ACRIN
ib 5162 21 24 9.6 (]
(160mg) (Phase

IN)

ORR: Objective Response Rate; DCR: Disease Control Rate; mPFS: median Progression-Free

Survival; mDOR: median Duration of Response; mOS: median Overall Survival.

Experimental Protocols and Methodologies
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Pruvonertinib (YK-029A) Preclinical Studies

Cell Lines and Culture: A431 (wild-type EGFR), PC-9 (EGFR exon 19 deletion), HCC827
(EGFR exon 19 deletion), H1975 (EGFR L858R/T790M), and Ba/F3 (EGFR exon 20
insertion) cell lines were used to assess the antiproliferative activity of YK-029A.[4]

In Vivo Xenograft Model: A gefitinib-resistant H1975-derived xenograft model in BALB/c nude
mice was used to evaluate the in vivo antitumor efficacy of YK-029A administered orally.[4]
YK-029A also showed significant antitumor activity in patient-derived xenograft (PDX)
models with EGFR ex20ins mutations.[3]

Pruvonertinib (YK-029A) Phase | Clinical Trial
(NCT05767866)

This was a Phase |, open-label, dose-escalation and dose-expansion study to evaluate the

safety, tolerability, pharmacokinetics, and preliminary efficacy of YK-029A.[2][9]

Patient Population: Patients with locally advanced or metastatic NSCLC with EGFR T790M,
EGFR ex20ins, or other rare EGFR mutations. The treatment-naive cohort consisted of
patients with EGFR ex20ins mutations.[2]

Study Design: The study included a dose-escalation phase (50, 100, 150, 200 to 250
mg/day) and a dose-expansion phase.[2][9] The recommended Phase Il dose for the
treatment-naive EGFR ex20ins cohort was determined to be 200 mg once daily.[2]

Efficacy Assessment: Efficacy was assessed by an independent review committee based on
RECIST v1.1 criteria.[2]
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Primary and Secondary Endpoints
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Caption: Workflow of the Pruvonertinib Phase | Clinical Trial. (Within 100 characters)

Logical Relationships and Conclusions

The available data positions Pruvonertinib as a promising next-generation EGFR-TKI with a
potentially best-in-class profile for the first-line treatment of EGFR ex20ins mutant NSCLC.

» High Efficacy in a High-Need Population: The reported ORR of 73.1% for Pruvonertinib in
treatment-naive EGFR ex20ins patients is notably high compared to historical data for
chemotherapy and even surpasses the ORR seen with other targeted agents in the

platinum-pretreated setting.[2]

o Favorable Safety Profile: Treatment-related adverse events (TRAES) were mostly grade 1-2,
with the most common being diarrhea, anemia, and rash. Grade =3 TRAESs occurred in
27.8% of patients, which is a critical consideration in clinical practice.[2]

o Oral Administration: As an oral TKI, Pruvonertinib offers a convenience advantage over
intravenously administered agents like Amivantamab.[7]
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Caption: Logical Flow for Pruvonertinib's Validation. (Within 100 characters)

In conclusion, the early-phase data for Pruvonertinib (YK-029A) are highly encouraging. The
progression to a Phase lll registration trial will be critical in confirming these preliminary
findings and establishing its role in the evolving treatment landscape for EGFR-mutant NSCLC.
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[10] Researchers and clinicians should monitor upcoming data from this pivotal study to fully
assess its comparative efficacy and safety.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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